molecular formula C16H21NO B1414977 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile CAS No. 23528-53-2

1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile

Cat. No. B1414977
CAS RN: 23528-53-2
M. Wt: 243.34 g/mol
InChI Key: LNPWULJNMATWNM-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile is a chemical compound with the CAS Number: 23528-53-2 . It has a molecular weight of 243.35 . The IUPAC name for this compound is 1-(4-isobutoxyphenyl)cyclopentanecarbonitrile .


Molecular Structure Analysis

The InChI code for 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile is 1S/C16H21NO/c1-13(2)11-18-15-7-5-14(6-8-15)16(12-17)9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the resources I have access to.

Scientific Research Applications

Synthesis and Chemical Reactivity

1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile is a compound of interest in the field of organic chemistry for its potential in facilitating the synthesis of diverse chemical structures. Research has shown that compounds with similar structures are versatile intermediates in organic synthesis. For example, the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives from related carbonitrile compounds demonstrates the chemical reactivity and potential for generating biologically active molecules (Elkholy & Morsy, 2006). Similarly, the role of kinetic processes in the crystallization of polymorphs from compounds with close structural analogs indicates the significance of solvent effects on the physical properties of these compounds (Kitamura & Horimoto, 2013).

Molecular Design and Drug Discovery

The structural flexibility of 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile and its analogs lends itself to the exploration in drug discovery, particularly in designing inhibitors with specific biological targets. For instance, the design and synthesis of 2-pyridone based flexible dimers and their conformational study offer insights into cyclooxygenase-2 inhibition, a key target in anti-inflammatory drug design (Rai et al., 2015). Furthermore, the synthesis and anticonvulsant activity of amino amides and amino esters based on related cyclopentane-carbonitrile compounds highlight the potential for creating new therapeutic agents (Arustamyan et al., 2019).

Advanced Material Science

Compounds like 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile are also explored for their properties in material science, such as in the synthesis of organic electronics or as intermediates in creating novel materials with unique optical or electronic properties. The study of electrochromism in photochromic dithienylcyclopentenes, for instance, demonstrates the potential application of structurally similar compounds in developing materials with switchable optical properties (Peters & Branda, 2003).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-13(2)11-18-15-7-5-14(6-8-15)16(12-17)9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPWULJNMATWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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